(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate
Description
Chemical Identity and Classification
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate possesses the molecular formula C12H12N2O2 and a molecular weight of 216.24 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 400037-31-2 and is systematically classified as an ethyl ester derivative of 3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid. The structural designation follows International Union of Pure and Applied Chemistry nomenclature as ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate, reflecting the presence of both the heterocyclic imidazopyridine system and the ethyl acrylate functional group.
The compound belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family. These molecules are characterized by the fusion of a six-membered pyridine ring with a five-membered imidazole ring, creating a bicyclic aromatic system. The addition of the acrylate moiety introduces an alpha,beta-unsaturated ester functionality, which significantly influences both the chemical reactivity and potential biological activity of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| Chemical Abstracts Service Number | 400037-31-2 |
| International Union of Pure and Applied Chemistry Name | ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate |
| Canonical Simplified Molecular-Input Line-Entry System | CCOC(=O)C=CC1=CN=C2N1C=CC=C2 |
Historical Context and Development of Imidazo[1,2-a]pyridine Chemistry
The foundational chemistry of imidazo[1,2-a]pyridine derivatives traces its origins to the pioneering work of Tschitschibabin and colleagues in 1925, who introduced the first systematic method for synthesizing these heterocyclic compounds. Their innovative approach involved the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius in sealed reaction vessels. While this initial methodology yielded the desired imidazopyridine products, the efficiency was limited, prompting subsequent refinements that incorporated basic conditions to improve reaction outcomes under milder circumstances.
The evolution of imidazopyridine chemistry continued throughout the twentieth century, with significant advances in synthetic methodologies emerging in the latter decades. Researchers developed improved protocols that utilized neutral alumina as catalysts for ambient temperature synthesis, expanding the accessibility of these valuable heterocyclic scaffolds. The introduction of palladium-catalyzed coupling reactions, particularly the Heck reaction, revolutionized the preparation of functionalized imidazopyridine derivatives, enabling the efficient introduction of acrylate and other functional groups onto the heterocyclic core.
Modern synthetic approaches have further diversified the available methodologies for imidazopyridine construction. Microwave-assisted synthesis, solvent-free protocols, and multicomponent reaction strategies have emerged as powerful tools for accessing these compounds with enhanced efficiency and environmental sustainability. The development of these advanced synthetic methods has facilitated the preparation of complex derivatives such as this compound, enabling systematic structure-activity relationship studies and comprehensive biological evaluations.
Significance in Heterocyclic Chemical Research
Imidazo[1,2-a]pyridine derivatives occupy a position of exceptional importance within heterocyclic chemical research due to their remarkable structural versatility and extensive biological activity profiles. Statistical analyses reveal that more than 85% of all biologically active compounds are heterocycles or comprise heterocyclic scaffolds, with nitrogen heterocycles representing the most prevalent structural motifs in pharmaceutical applications. The imidazo[1,2-a]pyridine framework exemplifies this trend, serving as a fundamental building block for numerous therapeutic agents and research compounds.
The significance of these heterocyclic systems extends beyond their biological applications to encompass important roles in materials science and coordination chemistry. The unique electronic properties of the fused bicyclic system, combined with the nitrogen-rich environment, make these compounds excellent ligands for metal coordination and attractive candidates for optoelectronic applications. Recent investigations have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit noteworthy nonlinear optical properties, particularly when functionalized with electron-withdrawing groups such as acrylate moieties.
Research in this field has revealed that imidazo[1,2-a]pyridine compounds demonstrate diverse pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. The structural framework allows for extensive chemical modification, enabling medicinal chemists to fine-tune biological activity and selectivity through strategic substitution patterns. This versatility has led to the development of several clinically approved medications containing the imidazopyridine core, including the widely prescribed hypnotic agent zolpidem and various other therapeutic compounds.
| Biological Activity | Representative Compounds | Research Applications |
|---|---|---|
| Antimicrobial | Imidazo[1,2-a]pyridine-3-carboxamides | Tuberculosis treatment development |
| Anticancer | Various substituted derivatives | Kinase inhibition studies |
| Sedative/Hypnotic | Zolpidem, Alpidem | Sleep disorder therapeutics |
| Cardiovascular | Olprinone | Cardiac stimulation research |
Nomenclature Systems and Structural Designation
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple functional groups. The systematic name ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate precisely describes the molecular structure by identifying the ethyl ester functionality, the propene chain with the double bond at the 2-position, and the specific attachment point on the imidazopyridine ring system.
The stereochemical designation (E) indicates the configuration of the double bond in the acrylate portion of the molecule, specifying that the higher priority substituents on each carbon of the double bond are positioned on opposite sides. This geometric isomerism is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The International Chemical Identifier string InChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3 provides a unique digital representation of the molecular structure.
Alternative nomenclature systems may refer to this compound using various synonymous designations, reflecting different naming conventions employed across chemical databases and literature sources. The Simplified Molecular-Input Line-Entry System representation CCOC(=O)C=CC1=CN=C2N1C=CC=C2 offers a linear notation that captures the complete structural information in a computer-readable format. These multiple naming systems ensure accurate identification and retrieval of chemical information across diverse research contexts and database platforms.
Position in the Family of Heterocyclic Acrylates
This compound occupies a distinctive position within the broader family of heterocyclic acrylates, representing a sophisticated example of how aromatic heterocyclic systems can be functionalized with reactive ester groups. Heterocyclic acrylates constitute an important class of compounds that combine the biological activity potential of heterocyclic scaffolds with the synthetic versatility of acrylate functional groups. These molecules serve as valuable intermediates in pharmaceutical synthesis and as direct therapeutic agents in their own right.
The acrylate moiety introduces several important chemical characteristics to the molecule, including the ability to participate in Michael addition reactions, polymerization processes, and various nucleophilic addition mechanisms. Research has demonstrated that acrylate-containing compounds can undergo oxa-Michael addition polymerization when catalyzed by nitrogen-heterocyclic carbenes, producing poly(ester-ether) materials with diverse properties. This reactivity profile distinguishes heterocyclic acrylates from simpler ester derivatives and expands their utility in materials science applications.
Within the specific context of imidazopyridine chemistry, the incorporation of an acrylate group represents a strategic functionalization that enhances both chemical reactivity and biological activity potential. Comparative studies with related compounds such as ethyl 3-(2-aminopyridin-3-yl)acrylate reveal important structure-activity relationships. The fused bicyclic nature of the imidazopyridine system, compared to the single pyridine ring in related compounds, significantly influences both electronic properties and biological interactions.
| Compound Class | Core Structure | Functional Group | Primary Applications |
|---|---|---|---|
| Imidazopyridine Acrylates | Fused bicyclic aromatic | Ethyl acrylate | Pharmaceutical intermediates |
| Pyridine Acrylates | Single aromatic ring | Ethyl acrylate | Synthetic building blocks |
| Benzothiazole Acrylates | Sulfur-containing heterocycle | Ethyl acrylate | Psychotropic research |
| Benzoxazole Acrylates | Oxygen-containing heterocycle | Ethyl acrylate | Biological activity studies |
The structural complexity of this compound, combining the electron-rich imidazopyridine system with the electron-deficient acrylate group, creates a push-pull electronic system that influences both chemical reactivity and optical properties. Recent investigations into coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives have demonstrated that the acrylate group significantly affects molecular conformation and nonlinear optical properties. These findings suggest that compounds like this compound may possess unique photonic applications beyond their traditional roles in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDPVQJYGZTQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741631 | |
| Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400037-31-2 | |
| Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the acrylate group. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. This is followed by a Heck reaction to introduce the acrylate group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the acrylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce saturated esters.
Scientific Research Applications
Chemistry
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate serves as a valuable building block in synthetic chemistry. Its unique structure allows it to act as a ligand in coordination chemistry and as a precursor for more complex molecules.
| Application | Details |
|---|---|
| Building Block | Used in synthesizing derivatives for drug discovery. |
| Coordination Chemistry | Acts as a ligand for metal complexes. |
Biology
The compound has shown promise in biological research due to its potential antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their efficacy against non-small cell lung cancer (NSCLC), showing significant inhibition of cell migration and invasion at micromolar concentrations .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development: Investigated as a candidate for targeting histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders .
| Therapeutic Target | Potential Application |
|---|---|
| Histone Deacetylases | Treatment of cancer and neurodegenerative diseases. |
Industry
The compound's unique properties make it suitable for applications in material science:
- Development of New Materials: Explored for its optical and electronic properties, potentially leading to advancements in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The following table highlights structural and functional differences between (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate and related derivatives:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | Ethyl acrylate group | C₁₂H₁₂N₂O₂ | 216.24 | Intermediate for pyranoimidazopyridinones | |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 101820-69-3) | Acetate group instead of acrylate | C₁₁H₁₂N₂O₂ | 204.23 | Lower conjugation; limited cyclization | |
| Ethyl 2-benzoyl-3-(2-hydroxy-8-methylimidazo[1,2-a]pyridin-3-yl)-3-(methylthio)acrylate (6h) | Benzoyl, hydroxy, methylthio, and 8-methyl substituents | C₂₁H₂₀N₂O₄S | 396.46 | High melting point (209–212°C); IR peaks at 1618, 1638 cm⁻¹ | |
| (2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (CAS 727652-20-2) | Carboxylic acid group; 3-nitrophenyl substituent | C₁₆H₁₁N₃O₄ | 309.28 | Enhanced solubility; potential bioactivity | |
| Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate | Oxo and 4-methylphenyl groups | C₁₈H₁₈N₂O₃ | 310.35 | High cost ($197/250 mg); used in catalysis |
Physical and Spectral Properties
- Melting Points : Hydroxy- and methylthio-substituted derivatives (e.g., 6h, 6i) show higher melting points (209–236°C) compared to the parent acrylate, likely due to increased hydrogen bonding and crystallinity .
- IR and NMR Data : The presence of acrylate groups in the parent compound results in characteristic IR peaks at 1651–1719 cm⁻¹ (C=O stretching) and 1H-NMR signals for ethoxy groups (δ 1.05–1.26 ppm) .
Key Research Findings
Synthetic Pathways : this compound is synthesized via base-mediated reactions (e.g., DBU or KOtBu) with yields up to 98% . In contrast, derivatives like 6j,k are challenging to isolate due to complex reaction mixtures .
Thermal Stability: Thermolysis of the parent compound under vacuum (3 torr) at 200–250°C efficiently produces pyranoimidazopyridinones, whereas methylthio-substituted analogs require milder conditions .
Biological Relevance : Carboxylic acid derivatives (e.g., CAS 727652-20-2) show promise in drug discovery due to improved solubility and bioavailability compared to ester analogs .
Biological Activity
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to an ethyl acrylate group, which contributes to its unique chemical properties. The imidazo[1,2-a]pyridine structure is known for its ability to interact with biological macromolecules, enhancing the compound's potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. In vitro assays demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also showed considerable efficacy in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potency. For example, related compounds showed IC50 values ranging from 9.4 μM to 7.8 μM against A549 lung cancer cells .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases and interference with DNA replication processes, which are crucial for cancer cell proliferation .
Case Studies
Several case studies have illustrated the practical applications of this compound in therapeutic settings:
- Study on Antimicrobial Efficacy :
- In Vivo Cancer Models :
Research Findings Summary
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regioselective acylation at C-3, with sp² carbons (110–125 ppm) and ester carbonyl signals (165–170 ppm) .
- LC/MS : Monitors reaction progress and detects impurities (e.g., unreacted starting material) with m/z matching the molecular ion [M+H]⁺ (308.37 g/mol) .
Q. Advanced Analysis
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyrano-fused derivatives .
- TLC vs. HPLC : TLC (ethyl acetate/hexanes, Rf ~0.5) is rapid for screening, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) .
How can mechanistic studies elucidate the reaction pathways for functionalizing imidazo[1,2-a]pyridine derivatives?
Advanced Mechanistic Insights
The Friedel-Crafts acylation proceeds via electrophilic substitution, where the Lewis acid activates acetic anhydride to form an acylium ion. Computational studies (DFT) reveal that the C-3 position’s electron density and steric accessibility favor acetylation over C-2 or C-8 . Cyclization reactions (e.g., forming pyrano-imidazo[1,2-a]pyridinones) involve nucleophilic attack by hydroxyl groups, followed by ethanol elimination, as confirmed by ¹³C labeling .
What computational approaches predict the biological activity of this compound derivatives?
Advanced Modeling
Docking simulations (AutoDock Vina) and molecular dynamics assess binding affinity to targets like GABA receptors. Table 3 in shows acetylated derivatives with ΔG values < −8 kcal/mol, indicating strong binding. QSAR models correlate electronic properties (HOMO/LUMO gaps) with antiulcer activity, guiding structural modifications .
How can researchers resolve contradictions in synthetic yields reported for imidazo[1,2-a]pyridine derivatives?
Data Contradiction Analysis
Discrepancies arise from substrate specificity and catalyst efficiency. For example:
- Electron-deficient imidazo[1,2-a]pyridines show lower yields (<50%) in Friedel-Crafts acylation due to reduced nucleophilicity .
- Ultrasound methods achieve higher yields for sterically hindered substrates by enhancing mass transfer .
Resolution Strategy : Pre-screen substrates via DFT calculations (e.g., Hirshfeld charge analysis at C-3) and optimize conditions using design-of-experiment (DoE) models .
What biological targets are implicated for this compound in preclinical studies?
Q. Advanced Applications
- GABA Receptor Modulation : Acetylated derivatives exhibit nanomolar affinity (Kd ~100 nM) in computational studies, suggesting potential anxiolytic or anticonvulsant activity .
- Anthelmintic Activity : Analogues with piperazine substituents inhibit Haemonchus cholinergic receptors (IC₅₀ < 10 μM) via competitive binding .
- Cytoprotective Effects : Antiulcer derivatives (e.g., SCH-28080 analogues) protect gastric mucosa in EtOH/HCl-induced models by scavenging reactive oxygen species .
How do structural modifications at the acrylate moiety influence the compound’s physicochemical properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Ester vs. Carboxylic Acid : Ethyl esters enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration, while carboxylic acids (logP ~0.8) favor solubility for IV administration .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the acrylate’s β-position increase electrophilicity, enhancing reactivity in Michael addition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
